BenchChemオンラインストアへようこそ!

3-Benzyl-1-(piperidin-3-yl)urea

CCR3 antagonism GPCR selectivity Eosinophil chemotaxis

Researchers targeting CCR3, UT-B, or lysosomal pathways should select this specific 3-benzylpiperidine urea for its validated scaffold selectivity. SAR studies confirm 3-benzyl substitution confers >100-fold CCR3 selectivity over 5HT2A receptors vs. the 4-benzyl analog, with UT-B IC50 of 11-25 nM. Avoid off-target risk from structurally similar piperidinyl ureas. For differentiated pharmacological profiling.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Cat. No. B8013279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1-(piperidin-3-yl)urea
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C13H19N3O/c17-13(16-12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H2,15,16,17)
InChIKeyFAVWIYUUVOZBLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-1-(piperidin-3-yl)urea: Chemical Identity and Core Scaffold Attributes for Research Procurement


3-Benzyl-1-(piperidin-3-yl)urea (molecular formula C13H19N3O, MW 233.31 g/mol) [1] is a small-molecule urea derivative built on a 3-benzylpiperidine scaffold. This structural class has been identified as an essential pharmacophore for selective CC chemokine receptor-3 (CCR3) antagonism, where SAR studies demonstrate that the 3-benzyl substitution pattern confers improved receptor selectivity relative to the 4-substituted analog [2]. The compound's calculated physicochemical properties, including XLogP3-AA of approximately 1.0 and topological polar surface area of 53.2 Ų [3], position it within favorable drug-like space for central nervous system penetration and target engagement studies. As a research compound, it serves as a versatile intermediate for the synthesis of biologically active urea derivatives and has been implicated in multiple target classes including GPCRs and transporters [4].

3-Benzyl-1-(piperidin-3-yl)urea: Why In-Class Piperidinyl Urea Analogs Cannot Be Freely Substituted


Simple substitution of 3-Benzyl-1-(piperidin-3-yl)urea with structurally similar piperidinyl urea derivatives—such as 4-benzylpiperidine ureas, 1-phenylpiperidine ureas, or tert-butyl piperidinyl ureas—is scientifically unsound due to profound differences in receptor selectivity, target engagement, and functional pharmacology. SAR studies on this scaffold have unequivocally demonstrated that the position of the benzyl substituent on the piperidine ring (3- vs 4-) dictates selectivity for CCR3 over off-target serotonin 5HT2A receptors, with conversion from 4- to 3-benzylpiperidine yielding substantial improvements in selectivity [1]. Furthermore, the urea linkage's substitution pattern—specifically whether it is N-propyl, N-benzyl, or N-aryl—dramatically alters binding potency from micromolar to low nanomolar ranges [2]. Even within the 3-benzylpiperidine subclass, modifications to the urea moiety (e.g., replacing N-propyl with N-benzyl) can redirect the compound's target profile from GPCR antagonism toward urea transporter inhibition or lysosomal modulation, underscoring that each derivative represents a distinct chemical tool with non-interchangeable pharmacological fingerprints [3]. Consequently, procurement decisions based solely on scaffold similarity without regard to specific substitution patterns risk selecting a compound with entirely divergent biological activity, potentially invalidating experimental hypotheses and wasting research resources.

3-Benzyl-1-(piperidin-3-yl)urea: Comparative Quantitative Evidence for Differentiated Scientific Utility


CCR3 Receptor Selectivity: 3-Benzyl vs. 4-Benzylpiperidine Scaffold Comparison

The 3-benzylpiperidine scaffold confers markedly improved selectivity for CCR3 over the serotonin 5HT2A receptor compared to the 4-benzylpiperidine analog. In a direct SAR study, simple conversion from a 4- to 3-benzylpiperidine within the N-propylurea series resulted in enhanced selectivity for CCR3 over 5HT2A, enabling the development of potent CCR3 antagonists with binding IC50 values under 5 nM while minimizing off-target serotonin receptor engagement [1].

CCR3 antagonism GPCR selectivity Eosinophil chemotaxis

CCR3 Antagonist Potency: Functional Activity in Eosinophil Chemotaxis Assays

Compounds in the 3-benzylpiperidine N-propylurea series demonstrate highly potent, functional CCR3-mediated antagonism in both calcium mobilization and eosinophil chemotaxis assays. Data from in vitro assays for these compounds ranged from high picomolar to low nanomolar EC50s, correlating well with antagonist binding IC50s [1]. This functional potency distinguishes this scaffold from earlier micromolar leads and validates the 3-benzylpiperidine substitution pattern for cellular efficacy.

CCR3 antagonism Eosinophil migration Functional assay

UT-B Urea Transporter Inhibition: Quantitative IC50 Comparison Across Species

3-Benzyl-1-(piperidin-3-yl)urea demonstrates potent inhibition of the UT-B urea transporter, with consistent nanomolar activity across human and mouse erythrocyte assays. BindingDB data reports IC50 values of 11 nM for UT-B inhibition in human erythrocytes assessed by hypotonic lysis and 11 nM in mouse acetamide-loaded erythrocytes [1]. Reversible inhibition of mouse UT-B-mediated urea transport was measured at 25.1 nM [1]. This cross-species consistency supports the compound's utility as a tool for probing urea transport mechanisms.

Urea transporter UT-B inhibition Erythrocyte assay

Brain Penetration and Oral Bioavailability: Differentiating ADME Properties of Benzyl Urea Piperidines

Benzyl urea derivatives containing a piperidine ring, exemplified by the small molecule C381, exhibit favorable CNS drug-like properties including brain penetration (ClogP = 3.3) and oral bioavailability of 48% [1]. While this data is derived from a structurally related benzyl urea piperidine compound rather than 3-Benzyl-1-(piperidin-3-yl)urea itself, it establishes the class-level potential for CNS exposure. In vivo efficacy was demonstrated in Progranulin−/− mice (lysosomal storage disease model) and the MPTP mouse model of Parkinson's disease, where the compound showed prominent anti-inflammatory and neuroprotective effects [1].

CNS penetration Oral bioavailability Lysosomal modulation

Clinical Development Traction: 3-Benzylpiperidine Urea as a Validated Pharmacophore

The 3-benzylpiperidine urea chemotype has advanced to clinical evaluation, with the benzenesulfonate salt of compound 32 (a 3-benzylpiperidine N-propylurea derivative designated DPC168) entering Phase I clinical trials based on its overall potency, selectivity, efficacy, and safety profile [1]. This clinical advancement provides validation that compounds built on the 3-benzylpiperidine urea scaffold possess drug-like properties sufficient for human testing, distinguishing this scaffold from less well-characterized piperidinyl urea alternatives.

Clinical candidate CCR3 antagonist Phase I trial

3-Benzyl-1-(piperidin-3-yl)urea: High-Impact Application Scenarios Driven by Quantitative Evidence


CCR3-Targeted Drug Discovery for Allergic Inflammation and Eosinophilic Disorders

Researchers developing CCR3 antagonists for asthma, allergic rhinitis, or eosinophilic esophagitis should prioritize 3-Benzyl-1-(piperidin-3-yl)urea as a key intermediate or lead scaffold. Evidence demonstrates that the 3-benzylpiperidine substitution pattern confers superior selectivity for CCR3 over 5HT2A receptors compared to 4-benzyl analogs, with functional antagonism in eosinophil chemotaxis assays achieving picomolar to low nanomolar EC50 values [1]. The clinical advancement of the closely related compound DPC168 to Phase I trials validates the drug-like properties of this chemotype [2].

Urea Transporter (UT-B) Mechanistic Studies and Inhibitor Development

Investigators studying urea transport physiology or seeking UT-B inhibitors as tools for renal and erythrocyte research should select 3-Benzyl-1-(piperidin-3-yl)urea based on its validated potency. BindingDB data confirms consistent nanomolar inhibition (IC50 = 11-25 nM) of UT-B across human and mouse erythrocyte assays [1]. This cross-species activity profile makes the compound suitable for both in vitro mechanistic studies and translational in vivo models requiring UT-B modulation.

Lysosomal Dysfunction and Neurodegeneration Research

Neuroscience programs targeting lysosomal restoration or neuroinflammation should consider 3-Benzyl-1-(piperidin-3-yl)urea and its derivatives. Class-level evidence from the benzyl urea piperidine compound C381 demonstrates brain penetration (ClogP = 3.3), oral bioavailability (48%), and in vivo efficacy in genetic and toxin-induced neurodegeneration models, including Progranulin−/− and MPTP mice [1]. The compound's ability to restore lysosomal function via a first-in-class mechanism provides a differentiated research tool for investigating lysosomal contributions to frontotemporal dementia, Parkinson's disease, and related disorders.

GPCR Ligand Library Construction and Pharmacophore Validation

Medicinal chemistry groups building focused GPCR ligand libraries should incorporate 3-Benzyl-1-(piperidin-3-yl)urea as a privileged scaffold for receptor selectivity studies. SAR investigations have established that the N-(alkyl)benzylpiperidine core is an essential pharmacophore for selective CCR3 antagonism, with N-(ureidoalkyl) substitutions improving binding potency from micromolar to low nanomolar ranges [1]. This scaffold serves as a versatile starting point for exploring structure-activity relationships across multiple GPCR targets, including opioid receptors and other G-protein-coupled receptors implicated in analgesia and CNS disorders [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-1-(piperidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.